Cas no 304435-67-4 ([1,1'-Biphenyl]-2-ol,2'-(dicyclohexylphosphino)-)

[1,1'-Biphenyl]-2-ol,2'-(dicyclohexylphosphino)- structure
304435-67-4 structure
Product Name:[1,1'-Biphenyl]-2-ol,2'-(dicyclohexylphosphino)-
CAS No:304435-67-4
MF:C24H31OP
MW:366.47610783577
CID:299517
PubChem ID:7015412
Update Time:2025-04-19

[1,1'-Biphenyl]-2-ol,2'-(dicyclohexylphosphino)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-2-ol,2'-(dicyclohexylphosphino)-
    • 2-(2-dicyclohexylphosphanylphenyl)phenol
    • 2-(DICYCLOHEXYLPHOSPHINO)-2'-HYDROXYBIPHENYL
    • 2-dicyclohexylphosphino-2'-hydroxybiphenyl
    • 2'-hydroxy-2-dicyclohexylphosphinobiphenyl
    • 2-hydroxy-2'-dicyclohexylphosphino-biphenyl
    • I14-109221
    • SureCN2318542
    • 2'-(DICYCLOHEXYLPHOSPHANYL)-[1,1'-BIPHENYL]-2-OL
    • SCHEMBL2318542
    • starbld0001567
    • ZINC02510824
    • 304435-67-4
    • 2'-(Dicyclohexylphosphino)biphenyl-2-ol
    • DTXSID10426737
    • Inchi: 1S/C24H31OP/c25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h7-10,15-20,25H,1-6,11-14H2
    • InChI Key: BEHKYOVJBSHZRC-UHFFFAOYSA-N
    • SMILES: P(C1=CC=CC=C1C1C=CC=CC=1O)(C1CCCCC1)C1CCCCC1

Computed Properties

  • Exact Mass: 366.21143
  • Monoisotopic Mass: 366.211
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 6.4

Experimental Properties

  • Melting Point: 124-126°C
  • PSA: 20.23
  • LogP: 6.83180

[1,1'-Biphenyl]-2-ol,2'-(dicyclohexylphosphino)- Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36
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